molecular formula C19H17N3O5S2 B2752237 Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate CAS No. 1172954-99-2

Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate

Cat. No.: B2752237
CAS No.: 1172954-99-2
M. Wt: 431.48
InChI Key: HBGTUYHGZPEHEW-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate is a synthetic small molecule characterized by a thiazole core substituted with a methylsulfonylphenylamino group at position 2 and a benzoate ester-linked carboxamide at position 2. The compound’s structure combines a thiazole heterocycle, known for its role in medicinal chemistry, with a sulfonamide moiety and ester functionality, which are common in bioactive molecules.

Properties

IUPAC Name

methyl 4-[[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-18(24)12-3-5-13(6-4-12)20-17(23)16-11-28-19(22-16)21-14-7-9-15(10-8-14)29(2,25)26/h3-11H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGTUYHGZPEHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-(methylsulfonyl)aniline with thioamide under acidic conditions to form the thiazole ring. This intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, showing promise in preclinical studies.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares key structural motifs with analogs from the provided evidence:

Table 1: Core Structural Features of Analogs
Compound Class Heterocycle Key Substituents Functional Groups Reference
Target Compound Thiazole 4-(Methylsulfonyl)phenylamino, benzoate Amide, sulfonamide, ester N/A
Quinoline derivatives (C1–C7) Quinoline Halogens, methoxy, methylthio, trifluoromethyl Carbonyl, piperazine, ester
Triazole-thiones (7–9) Triazole Phenylsulfonyl, difluorophenyl Thione, sulfonyl
Sulfonylurea herbicides Triazine Methoxy, methyl, halogenated substituents Sulfonylurea, ester

Key Observations :

  • Heterocyclic Core: The thiazole in the target compound contrasts with quinolines (), triazoles (), and triazines ().
  • Sulfonyl Groups: The methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, similar to phenylsulfonyl groups in triazole derivatives (). This may enhance solubility or modulate electronic properties compared to non-sulfonylated analogs.

Substituent Effects on Physicochemical Properties

Substituents on aromatic rings significantly impact solubility, stability, and bioactivity:

Table 2: Impact of Substituents on Analogs
Compound (Example) Substituent Electronic Effect Notable Properties Reference
Target Compound Methylsulfonyl Strongly electron-withdrawing Likely enhances polarity and metabolic stability N/A
Quinoline C4 (4-Fluorophenyl) Fluorine Moderately electron-withdrawing Increased lipophilicity
Triazole 7 (X = H) Phenylsulfonyl Electron-withdrawing Stabilizes thione tautomer
Metsulfuron methyl ester Methoxy, methyl Electron-donating Herbicidal activity via ALS inhibition

Discussion :

  • The methylsulfonyl group in the target compound may improve aqueous solubility compared to halogenated quinoline derivatives (e.g., C2–C4 in ), which prioritize lipophilicity.
  • Unlike sulfonylurea herbicides (), the target compound lacks a triazine ring, which is critical for acetolactate synthase (ALS) inhibition. This suggests divergent mechanisms of action.

Spectroscopic Characterization

The evidence highlights techniques critical for confirming structural analogs:

  • IR Spectroscopy : Absence of C=O bands in triazole-thiones () confirms tautomerism, whereas the target compound’s amide C=O would appear near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides.
  • NMR/HRMS: Quinoline derivatives () and triazoles () were validated using ¹H/¹³C NMR and high-resolution mass spectrometry, which would similarly confirm the target compound’s structure.

Biological Activity

Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate, with CAS number 1172954-99-2, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O5S2
  • Molecular Weight : 431.5 g/mol
  • Structure : The compound features a thiazole ring, a benzoate moiety, and a methylsulfonyl group, which may contribute to its biological activities.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that thiazole-based compounds showed IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. The compound's structural modifications were found to enhance its potency against these cancer types .
Cell LineIC50 (µM)Reference
HepG210.5
MCF712.0
VERO>50

2. Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. The compound was tested against various bacterial strains.

  • Findings : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

3. Antioxidant Activity

The antioxidant potential of thiazole compounds has been widely studied due to their ability to scavenge free radicals.

  • Research Findings : The compound demonstrated significant antioxidant activity in DPPH and ABTS assays, indicating its potential to protect cells from oxidative stress .

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in cancer progression and microbial resistance. The thiazole moiety plays a crucial role in these interactions, enhancing the compound's efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions involving coupling agents like EDCI/HOBt in solvents such as DMF or CH₂Cl₂. For example, thiazole-4-carboxylic acid derivatives are coupled with substituted anilines under reflux conditions. Key intermediates (e.g., thiazole-4-carboxamides) are purified via column chromatography and characterized using 1H^1H NMR, 13C^{13}C NMR, and ESI-MS to confirm structural integrity .
  • Critical Parameters : Solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., NaH for deprotonation) significantly influence reaction efficiency. Yields typically range from 57% to 89% depending on steric and electronic effects of substituents .

Intermediate Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of thiazole-4-carboxamide derivatives?

  • Data-Driven Approach :

  • Contradictions : reports yields as low as 3% for certain derivatives (e.g., compound 69 ), while others achieve >75% (e.g., compound 66 ). This variability is attributed to steric hindrance from bulky substituents (e.g., cyclohexyl groups) or electron-withdrawing effects .
  • Optimization Strategies :
  • Use polar aprotic solvents (DMF, CH₃CN) to enhance solubility of aromatic amines.
  • Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Validation : Monitor reactions via TLC and adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) to drive reactions to completion .

Q. What analytical techniques are most reliable for distinguishing stereoisomers in thiazole derivatives?

  • Methods :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • NOESY NMR : Detects spatial proximity of protons to confirm stereochemistry in dihydrothiazole derivatives (e.g., compounds 3a–3b in ) .
    • Case Study : Compound 15a (Z-isomer) and 15b (E-isomer) were differentiated via 1H^1H NMR coupling constants (J=12.5HzJ = 12.5 \, \text{Hz} for trans-configuration) and melting point analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. methoxy groups) impact the biological activity of thiazole-4-carboxamides?

  • SAR Insights :

  • Electron-Withdrawing Groups : The 4-(methylsulfonyl)phenyl moiety enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., CYP3A4 inhibition) compared to methoxy substituents .
  • Thiazole Ring Modifications : Replacement of the thiazole with a pyrimidine ring (e.g., compound 70 ) reduces activity due to altered π-π stacking interactions .
    • Experimental Design :
  • Perform molecular docking studies with target proteins (e.g., PDB: 1TQN) to predict binding modes.
  • Validate via enzymatic assays (e.g., IC₅₀ measurements) and compare with control compounds .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Hypothesis : Poor solubility or rapid hepatic metabolism may reduce in vivo efficacy.
  • Solutions :

  • Prodrug Design : Introduce ester or phosphate groups to improve bioavailability (e.g., methyl ester hydrolysis to carboxylic acid in vivo) .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to monitor plasma concentrations and metabolite formation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • Mitigation Measures :

  • Engineering Controls : Use fume hoods with ≥100 fpm face velocity during synthesis.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact with powders .
    • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .

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